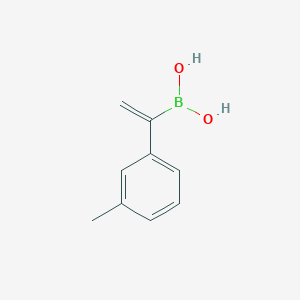
(1-(m-Tolyl)vinyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(m-Tolyl)vinyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a vinyl group, which is further substituted with a meta-tolyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(m-Tolyl)vinyl)boronic acid typically involves the hydroboration of alkynes or alkenes. One common method is the hydroboration of an alkyne with pinacolborane (HBpin) in the presence of a catalyst such as a pyrrolide-based PNP pincer ligand . This reaction proceeds with high regio- and stereoselectivity, yielding the desired vinylboronic acid.
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of commercially available borane adducts, such as H3B·THF, allows for efficient and scalable hydroboration processes .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(m-Tolyl)vinyl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Alkanes.
Substitution: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
Chemistry: (1-(m-Tolyl)vinyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules. Their ability to form reversible covalent bonds with diols makes them useful in detecting saccharides and other biomolecules .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued .
Mécanisme D'action
The mechanism of action of (1-(m-Tolyl)vinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Vinylboronic acid
- m-Tolylboronic acid
Uniqueness: (1-(m-Tolyl)vinyl)boronic acid is unique due to its combination of a vinyl group and a meta-tolyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Propriétés
Formule moléculaire |
C9H11BO2 |
|---|---|
Poids moléculaire |
162.00 g/mol |
Nom IUPAC |
1-(3-methylphenyl)ethenylboronic acid |
InChI |
InChI=1S/C9H11BO2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,11-12H,2H2,1H3 |
Clé InChI |
IVKZVBLDJARSHW-UHFFFAOYSA-N |
SMILES canonique |
B(C(=C)C1=CC=CC(=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



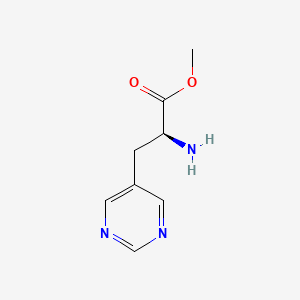
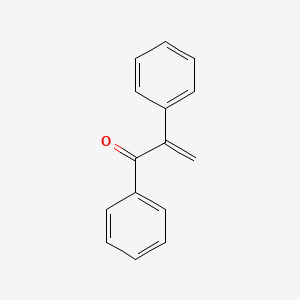
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)
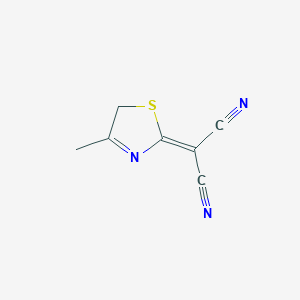
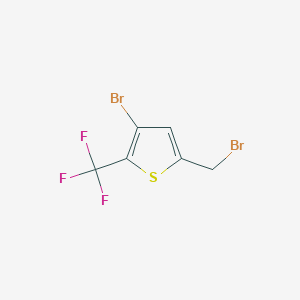
![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
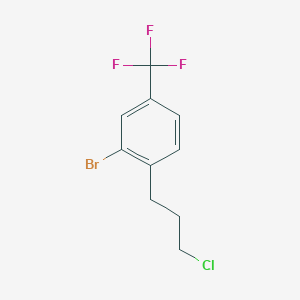
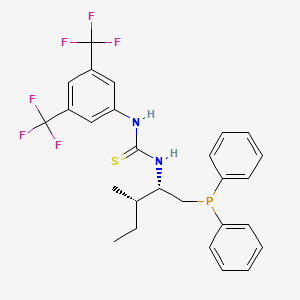

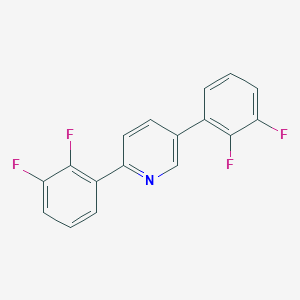

![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12957358.png)
